![molecular formula C25H32N6O5S B13935291 3-[(4-(2-(4-(Tert-butoxycarbonylamino)butoxy)phenyl)-1,3,5-triazin-2-yl)amino]benzenemethanesulfonamide](/img/structure/B13935291.png)
3-[(4-(2-(4-(Tert-butoxycarbonylamino)butoxy)phenyl)-1,3,5-triazin-2-yl)amino]benzenemethanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(4-(2-(4-(Tert-butoxycarbonylamino)butoxy)phenyl)-1,3,5-triazin-2-yl)amino]benzenemethanesulfonamide is a complex organic compound that features a tert-butyloxycarbonyl (Boc) protecting group. This compound is notable for its use in various synthetic and industrial applications due to its unique chemical structure and properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-(2-(4-(Tert-butoxycarbonylamino)butoxy)phenyl)-1,3,5-triazin-2-yl)amino]benzenemethanesulfonamide typically involves multiple steps. One common approach is to start with the tert-butyloxycarbonyl-protected amino acid, which undergoes a series of reactions including coupling, protection, and deprotection steps . The reaction conditions often involve the use of bases such as sodium hydroxide and solvents like tetrahydrofuran (THF) or acetonitrile .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity while minimizing the use of hazardous reagents and conditions .
Análisis De Reacciones Químicas
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The Boc group can be oxidized under specific conditions.
Reduction: Reduction reactions can be used to remove the Boc protecting group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the Boc-protected amine site.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or peracids.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions include deprotected amines, substituted derivatives, and oxidized intermediates .
Aplicaciones Científicas De Investigación
3-[(4-(2-(4-(Tert-butoxycarbonylamino)butoxy)phenyl)-1,3,5-triazin-2-yl)amino]benzenemethanesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which this compound exerts its effects involves the interaction of the Boc-protected amine with various molecular targets. The Boc group can be selectively removed under acidic conditions, revealing the active amine which can then participate in further chemical reactions. This selective deprotection is crucial for its role in synthetic chemistry and drug development .
Comparación Con Compuestos Similares
Similar Compounds
®-3-(tert-Butoxycarbonylamino)-4-(2,4,5-trifluorophenyl)butanoic Acid: Another Boc-protected compound used in similar synthetic applications.
tert-Butyloxycarbonyl-protected amino acids: Widely used in peptide synthesis and other organic reactions.
Uniqueness
What sets 3-[(4-(2-(4-(Tert-butoxycarbonylamino)butoxy)phenyl)-1,3,5-triazin-2-yl)amino]benzenemethanesulfonamide apart is its specific structure that combines a Boc-protected amine with a triazine ring and a sulfonamide group. This unique combination allows for versatile applications in various fields of research and industry .
Propiedades
Fórmula molecular |
C25H32N6O5S |
|---|---|
Peso molecular |
528.6 g/mol |
Nombre IUPAC |
tert-butyl N-[4-[2-[4-[3-(sulfamoylmethyl)anilino]-1,3,5-triazin-2-yl]phenoxy]butyl]carbamate |
InChI |
InChI=1S/C25H32N6O5S/c1-25(2,3)36-24(32)27-13-6-7-14-35-21-12-5-4-11-20(21)22-28-17-29-23(31-22)30-19-10-8-9-18(15-19)16-37(26,33)34/h4-5,8-12,15,17H,6-7,13-14,16H2,1-3H3,(H,27,32)(H2,26,33,34)(H,28,29,30,31) |
Clave InChI |
FOLYOWYRTVMSRG-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NCCCCOC1=CC=CC=C1C2=NC(=NC=N2)NC3=CC=CC(=C3)CS(=O)(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


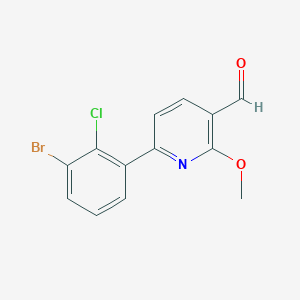
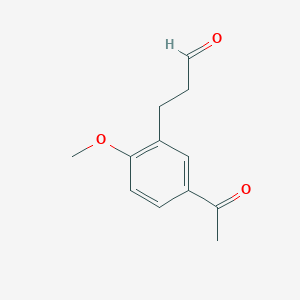
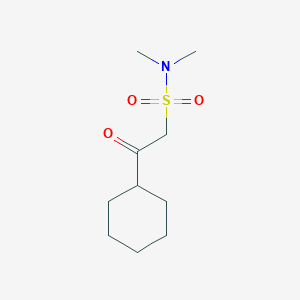
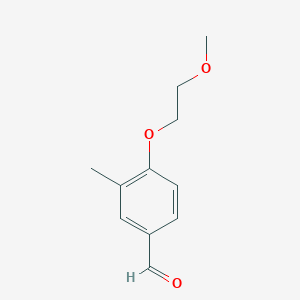
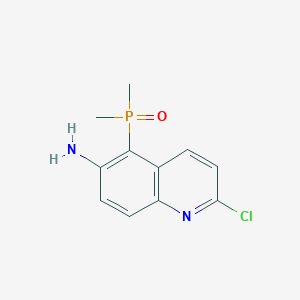
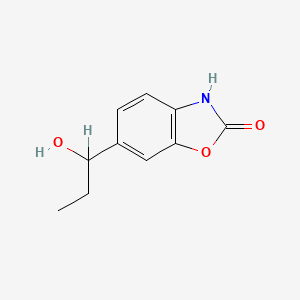
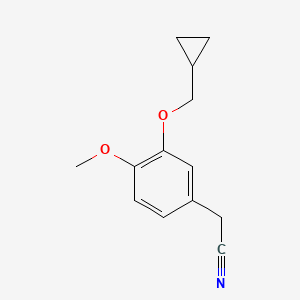
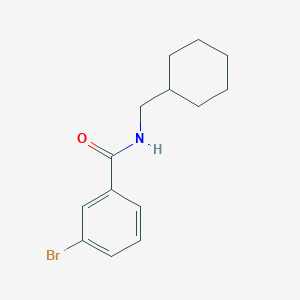

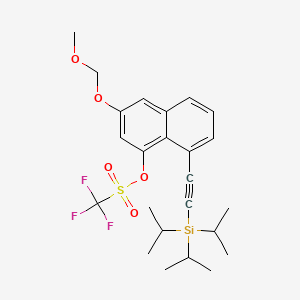
![2-Bromo-N-[2-(4-methoxy-benzyl)-2H-pyrazol-3-yl]-acetamide](/img/structure/B13935271.png)

![2-cyclohexyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13935283.png)

